5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane 5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 2034289-82-0
VCID: VC5638208
InChI: InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2
SMILES: C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375

5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane

CAS No.: 2034289-82-0

Cat. No.: VC5638208

Molecular Formula: C17H22N2O2

Molecular Weight: 286.375

* For research use only. Not for human or veterinary use.

5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane - 2034289-82-0

Specification

CAS No. 2034289-82-0
Molecular Formula C17H22N2O2
Molecular Weight 286.375
IUPAC Name 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone
Standard InChI InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2
Standard InChI Key ISJNWIMTBOFDIJ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4

Introduction

Chemical Identity and Structural Features

Core Bicyclic Framework

The 2-oxa-5-azabicyclo[2.2.1]heptane moiety forms the central scaffold, featuring a seven-membered ring system with oxygen and nitrogen heteroatoms at positions 2 and 5, respectively. This bicyclic structure imposes significant conformational restraint, a property often exploited in drug design to enhance target binding selectivity . Key bond angles and torsional parameters for the parent system (2-oxa-5-azabicyclo[2.2.1]heptane) have been computationally validated, with a molecular weight of 99.13 g/mol and the formula C₅H₉NO .

Substituent Analysis

The 4-(piperidin-1-yl)benzoyl group at position 5 introduces:

  • Aromatic interactions: The benzoyl moiety enables π-π stacking with biological targets.

  • Basic nitrogen: The piperidine ring (pKa ~10.5) contributes to solubility and potential ion-pair formation at physiological pH.

  • Stereochemical complexity: The (1S,4S) or (1R,4R) configurations in analogous bicycloheptanes suggest chirality may influence pharmacokinetics.

Table 1: Comparative Molecular Properties of Bicyclo[2.2.1]heptane Derivatives

PropertyParent Bicycloheptane Target Compound (Estimated)
Molecular FormulaC₅H₉NOC₁₈H₂₃N₂O₂
Molecular Weight (g/mol)99.13307.39
Hydrogen Bond Donors11
Hydrogen Bond Acceptors34
Rotatable Bonds04

Synthetic Considerations

Retrosynthetic Pathways

While no explicit synthesis is documented for 5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane, plausible routes involve:

  • Bicycloheptane construction via intramolecular cyclization of amino alcohol precursors, as demonstrated for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrobromide .

  • Benzoylpiperidine coupling through Friedel-Crafts acylation or transition-metal catalyzed cross-coupling .

Stereochemical Control

The synthesis of enantiomerically pure forms likely requires:

  • Chiral auxiliaries during cyclization steps

  • Enzymatic resolution of racemic mixtures

  • Asymmetric catalysis using Rh or Pd complexes

ParameterValueRationale
LogP2.8 ± 0.5Moderate lipophilicity from aryl groups
Solubility (mg/mL)0.1-1.0Limited by crystalline bicyclic core
Plasma Protein Binding85-95%High due to aromatic components

Future Research Directions

  • Crystallographic studies to resolve absolute configuration

  • In vitro screening against CNS and oncology target panels

  • Prodrug development to enhance water solubility

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